molecular formula C33H45NO10 B608023 ヒパコンイチン CAS No. 6900-87-4

ヒパコンイチン

カタログ番号: B608023
CAS番号: 6900-87-4
分子量: 615.7 g/mol
InChIキー: FIDOCHXHMJHKRW-XABIWAOFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

HC interacts with various biomolecules, playing a significant role in biochemical reactions. It is known to inhibit nerve stimulation-evoked contractions in isolated mouse phrenic nerve-diaphragm muscle preparations .

Cellular Effects

HC has been shown to have protective effects on H9c2 cells under oxygen and glucose deprivation (OGD)-induced injury . It reduces the releases of lactate dehydrogenase (LDH), creatine kinase-myocardial band isoenzyme (CK-MB), and aspartate transaminase (AST) from the cultured supernatant of H9c2 cells .

Molecular Mechanism

The molecular mechanism of HC involves the regulation of protein expression associated with the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway . It has been shown to up-regulate the expression of fibroblast growth factor 2 (FGF2) and vascular endothelial growth factor A (VEGFA) proteins, while attenuating endothelial nitric oxide synthase (eNOS) protein expression .

Temporal Effects in Laboratory Settings

It has been observed that HC can significantly improve the pathology and morphology of the nucleus and ultrastructure of H9c2 cells under OGD .

Metabolic Pathways

The metabolic pathways of HC involve the modulation of lipid levels and metabolic pathways . HC treatment has been shown to down-regulate serum isonicotinic acid, phosphatidylcholine, cardiolipin, estrogen glucuronide, and glycocholic acid, and up-regulate serum sphingosine and deoxycholic acid in CHF rats .

Transport and Distribution

HC is transported across MDCK-MDR1 cells, a model for drug transport and distribution . The transport of HC is mediated by key uptake transporters including hOATP1B1, 1B3, hOCT1 and hOAT3 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of hypaconitine involves multiple steps, starting from simpler diterpenoid precursors. The process typically includes esterification, oxidation, and cyclization reactions under controlled conditions . Specific details on the synthetic routes are often proprietary and vary among different research groups.

Industrial Production Methods: Industrial production of hypaconitine is generally not common due to its high toxicity. Instead, it is usually extracted from the roots of Aconitum species using solvent extraction methods followed by purification processes such as liquid chromatography .

化学反応の分析

Types of Reactions: Hypaconitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hypaconitine, each with different pharmacological properties .

類似化合物との比較

Uniqueness of Hypaconitine: Hypaconitine is unique in its specific binding affinity to sodium channels and its potent analgesic effects. Its high toxicity, however, limits its therapeutic use compared to other similar compounds .

特性

CAS番号

6900-87-4

分子式

C33H45NO10

分子量

615.7 g/mol

IUPAC名

[(1S,5R,8R,13S)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C33H45NO10/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32/h7-11,19-28,36,38H,12-16H2,1-6H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,30-,31+,32-,33+/m0/s1

InChIキー

FIDOCHXHMJHKRW-XABIWAOFSA-N

SMILES

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC

異性体SMILES

CC(=O)O[C@@]12C3C(C[C@@](C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)[C@]56C(CC[C@@]7(C5C(C2C6N(C7)C)OC)COC)OC

正規SMILES

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

71402-59-0 (hydrobromide)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Hypaconitine

製品の起源

United States
Customer
Q & A

Q1: How does hypaconitine exert its effects on cells?

A1: Hypaconitine primarily acts by targeting voltage-gated sodium channels (VGSCs) on cell membranes. [, , ] It binds to these channels, preventing them from closing properly, leading to an influx of sodium ions into the cell. [] This disrupts the cell's normal electrical activity, ultimately impacting a variety of cellular processes, especially in excitable cells like neurons and cardiac myocytes.

Q2: What are the downstream consequences of hypaconitine's interaction with VGSCs?

A2: The persistent activation of VGSCs by hypaconitine leads to a cascade of effects, including:

  • Increased intracellular calcium: Hypaconitine elevates cytosolic calcium levels by promoting calcium influx through store-operated calcium channels and inducing calcium release from the endoplasmic reticulum. [, ]
  • Cytotoxicity: The sustained increase in intracellular calcium contributes to cell death, potentially through apoptosis. [, , ]
  • Cardiovascular effects: Hypaconitine can induce arrhythmias and other cardiovascular disturbances due to its impact on cardiac myocyte function. [, ]
  • Neurological effects: By affecting neuronal signaling, hypaconitine can cause both analgesic effects and neurotoxicity, depending on the dose and exposure duration. [, ]

Q3: Can hypaconitine influence cell signaling pathways?

A3: Research suggests that hypaconitine can modulate specific signaling pathways:

  • PI3K/Akt/Bcl-2 pathway: In neonatal rat brains, hypaconitine demonstrated a protective effect against ketamine-induced neuronal injury by activating the PI3K/Akt/Bcl-2 pathway, promoting cell survival and inhibiting apoptosis. []
  • Histone deacetylase-high mobility group box-1 (HDAC-HMGB1) pathway: Hypaconitine has been shown to increase HDAC3 expression, which subsequently reduces HMGB1 release. This modulation of the HDAC-HMGB1 pathway contributes to its anti-apoptotic effect on endothelial cells. []

Q4: How does the combination of hypaconitine with other herbs impact its effects?

A4: Traditional Chinese medicine often combines hypaconitine-containing herbs like Aconitum carmichaelii (Fuzi) with other herbs to reduce toxicity and enhance efficacy. Studies have demonstrated that:

  • Liquiritin and Glycyrrhetinic acid: Co-administration of hypaconitine with these compounds from Glycyrrhizae Radix (Gancao) reduced oxidative stress and apoptosis in myocardial cells. []
  • Glycyrrhizae Radix: Pre-treatment with Glycyrrhizae Radix enhanced the hepatic metabolism of hypaconitine in rats, potentially explaining the reduced toxicity observed in traditional formulations. []
  • Paeoniflorin and Albiflorin: These compounds from Radix Paeoniae Alba increased the efflux of aconitine and hypaconitine from cells by upregulating P-glycoprotein (P-gp) expression, which could impact their absorption and distribution. []

Q5: Does long-time decoction affect the toxicity and composition of Hei-Shun-Pian (Hsp), a processed form of Aconitum carmichaelii?

A5: Research indicates that long-time decoction significantly alters the chemical profile of Hsp:

  • Reduction in toxic alkaloids: Decoction times of 120 minutes significantly reduced the concentrations of aconitine, mesaconitine, and hypaconitine, contributing to decreased toxicity. []
  • Increase in non-toxic alkaloids: Prolonged decoction increased the levels of benzoylaconitine, benzoylmesaconitine, and benzoylhypaconitine, which exhibited beneficial effects in osteoarthritis models. []

Q6: How does the route of administration influence the pharmacokinetics of hypaconitine?

A6: Studies comparing oral and intravenous administration of hypaconitine reveal significant differences in its pharmacokinetic parameters, suggesting that absorption and first-pass metabolism play crucial roles in its bioavailability.

Q7: Are there sex-based differences in the pharmacokinetics of hypaconitine?

A7: Research on rats administered Zhenwu Tang, a traditional Chinese medicine containing hypaconitine, revealed significant sex-based differences in the pharmacokinetics of hypaconitine. Specifically, female rats exhibited higher Cmax and AUC0-∞ values compared to male rats, suggesting increased bioavailability in females. []

Q8: How does co-administration with other herbs impact the pharmacokinetics of hypaconitine?

A8: Combining Radix Aconiti Lateralis with other herbs in decoctions can significantly alter the pharmacokinetic profiles of its active alkaloids, including hypaconitine:

  • Radix et Rhizoma Glycyrrhizae Praeparata Cum Melle: Co-administration resulted in delayed Tmax and prolonged mean residence time (MRT) compared to Radix Aconiti Lateralis alone. []
  • Sini decoction (containing Radix et Rhizoma Glycyrrhizae Praeparata Cum Melle and Rhizoma Zingiberis): While Tmax was delayed, MRT was shorter compared to Radix Aconiti Lateralis alone. []

Q9: What are the main safety concerns associated with hypaconitine?

A9: Hypaconitine is a highly toxic compound, and its use is associated with several safety concerns:

  • Neurotoxicity: Hypaconitine can induce neurological symptoms such as paresthesia, paralysis, and seizures. [, , ]
  • Narrow therapeutic index: The therapeutic window between efficacy and toxicity is narrow, increasing the risk of adverse events. [, ]

Q10: How can the toxicity of hypaconitine be mitigated?

A10: Traditional processing methods, such as long-time decoction and combination with other herbs, have been employed to reduce hypaconitine's toxicity. [, , , ]

Q11: What analytical techniques are used to quantify hypaconitine?

A11: Various analytical methods have been developed to accurately quantify hypaconitine in biological samples and herbal preparations, including:

  • High-performance liquid chromatography (HPLC) [, , , , , , , , , ]
  • Liquid chromatography-mass spectrometry (LC-MS) [, , , , , , ]
  • Ultra-performance liquid chromatography (UPLC) [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。